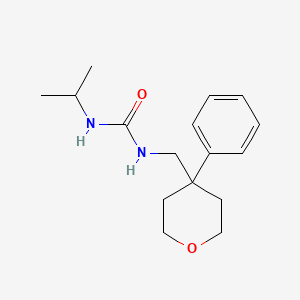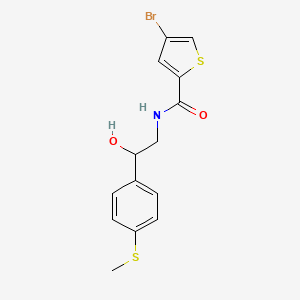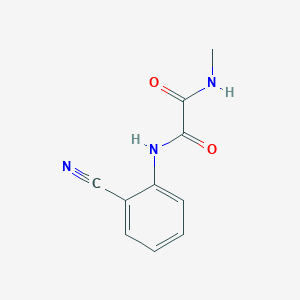
4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as BPCM and is used as a building block in the synthesis of various compounds.
作用機序
The mechanism of action of BPCM and its derivatives is based on their ability to inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the suppression of cell growth and proliferation, making them potential targets for cancer therapy.
Biochemical and Physiological Effects:
BPCM and its derivatives have been shown to have a range of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of angiogenesis. In addition, BPCM has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of BPCM is its versatility as a building block in the synthesis of various compounds. However, the synthesis of BPCM and its derivatives can be challenging due to the complexity of the reaction and the need for specialized equipment. In addition, the toxicity of BPCM and its derivatives can be a limitation in certain experiments.
将来の方向性
There are several future directions for research involving BPCM and its derivatives. One potential direction is the development of more efficient synthesis methods that can be used to produce BPCM and its derivatives in larger quantities. Another direction is the investigation of the potential therapeutic applications of BPCM and its derivatives in the treatment of various diseases. Finally, the development of more selective inhibitors of protein kinases using BPCM as a building block is another potential direction for future research.
Conclusion:
In conclusion, BPCM is a chemical compound that has potential applications in scientific research. Its versatility as a building block in the synthesis of various compounds and its ability to inhibit the activity of protein kinases make it a promising target for further investigation. However, the synthesis of BPCM and its derivatives can be challenging and their toxicity can be a limitation in certain experiments. Future research should focus on developing more efficient synthesis methods and investigating the potential therapeutic applications of BPCM and its derivatives.
合成法
The synthesis of BPCM involves the reaction of 3-bromo-5-propan-2-yloxybenzoyl chloride with morpholine-3-carbonitrile in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield.
科学的研究の応用
BPCM has been used as a building block in the synthesis of various compounds that have potential applications in scientific research. One of the most notable applications of BPCM is in the synthesis of inhibitors of protein kinases. These inhibitors have been shown to have potential therapeutic applications in the treatment of various diseases such as cancer.
特性
IUPAC Name |
4-(3-bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-10(2)21-14-6-11(5-12(16)7-14)15(19)18-3-4-20-9-13(18)8-17/h5-7,10,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASOPFVCAIFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)N2CCOCC2C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2953649.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)
![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)
![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)

![2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide](/img/structure/B2953657.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2953658.png)
![(3-Methoxy-2-methylindazol-6-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2953660.png)




![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)
![N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2953671.png)